2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide

Epigenetics Bromodomain inhibitor Chemical probe

This brominated benzamide building block delivers unmatched molecular recognition for EP2 antagonist (IC50 8 nM) and BD2-selective bromodomain ligand (Kd 0.300 nM vs. 3.30 µM for BD1) programs. The pyridin-4-ylmethyl and 2-methoxyethyl substitution pattern is essential for target engagement; generic replacements result in significant loss of binding. Leverage the 2-bromo handle for further functionalization or linker attachment in PROTAC design. Ideal for replicating published SAR in neuroinflammation and oncology models. CNS MPO score (~4.5) supports brain-penetrant probe development.

Molecular Formula C16H17BrN2O2
Molecular Weight 349.228
CAS No. 1351599-81-9
Cat. No. B2429966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide
CAS1351599-81-9
Molecular FormulaC16H17BrN2O2
Molecular Weight349.228
Structural Identifiers
SMILESCOCCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2Br
InChIInChI=1S/C16H17BrN2O2/c1-21-11-10-19(12-13-6-8-18-9-7-13)16(20)14-4-2-3-5-15(14)17/h2-9H,10-12H2,1H3
InChIKeyBZFWJAIDRWGNNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide (CAS 1351599-81-9): A Differentiated Intermediate for EP2 Antagonist Synthesis and Beyond


2-Bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide (CAS 1351599-81-9) is a versatile, brominated benzamide building block characterized by a pyridin-4-ylmethyl and a 2-methoxyethyl substitution on the amide nitrogen . It serves as a key advanced intermediate in the preparation of selective prostaglandin E2 receptor subtype 2 (EP2) antagonists, a class of compounds investigated for Alzheimer's disease and neuroinflammation . Its utility is further underscored by its potential as a bromodomain-targeting ligand, suggesting broader applications in epigenetic chemical probe development.

Why Generic Benzamide Intermediates Cannot Replace 2-Bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide in Targeted Synthesis


In the synthesis of EP2 antagonists and related chemical probes, the specific combination of the 2-bromo substituent, the pyridin-4-ylmethyl group, and the 2-methoxyethyl tail on the benzamide core is critical for molecular recognition and downstream functional activity [1]. A generic substitution, such as replacing the pyridin-4-ylmethyl with a benzyl group or altering the methoxyethyl chain, can lead to a loss of selective binding to the EP2 receptor or BRD4 bromodomains, as these fragments independently interact with distinct binding pockets [2]. The quantitative data below demonstrates that even seemingly minor structural deviations result in a significant divergence of biological activity, making this precise chemical architecture non-negotiable for projects aiming to replicate published structure-activity relationships (SAR).

Quantitative Differentiation Evidence for 2-Bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide


Superior BRD4-BD2 Binding Affinity Compared to Closely Related Pyridyl-Benzamide Analogs

In a direct comparison of binding affinity to BRD4 bromodomain 2 (BD2), 2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide exhibits a Kd of 0.300 nM [1]. In contrast, a closely related analog lacking the 2-methoxyethyl group shows a significantly weaker affinity, with a Kd of 3.40 nM for BD2, representing a greater than 11-fold improvement in target engagement [2]. This highlights the critical role of the 2-methoxyethyl moiety in achieving high-affinity BD2 binding.

Epigenetics Bromodomain inhibitor Chemical probe

High Selectivity for BRD4-BD2 Over BRD4-BD1 Compared to Other Dual Bromodomain Ligands

This compound demonstrates a pronounced selectivity for the BRD4-BD2 domain over BD1. While it binds BD2 with a Kd of 0.300 nM [1], its affinity for BD1 is over 11,000-fold weaker, at 3.30E+3 nM (3.30 µM) [2]. This contrasts with the commonly used BET inhibitor (+)-JQ1, which is a pan-BET ligand with nearly equal affinity for BD1 and BD2 (Kd ~ 50-100 nM for each) [3].

Epigenetics Isoform selectivity BET inhibitor

Critical Structural Motif for EP2 Antagonist Synthesis: Enabling Potent Sub-Nanomolar Antagonists

The compound is a direct intermediate used to synthesize a class of EP2 antagonists exemplified by 'EP2 receptor antagonist-3', which demonstrates an IC50 of 8 nM in a human EP2 SPA binding assay [1]. When this structural motif is absent or replaced with simpler benzamide intermediates, the final antagonist's potency drops significantly below the 50 nM threshold typically required for effective in vivo target engagement [2].

Neuroinflammation Alzheimer's disease Prostaglandin receptor

Optimized Physicochemical Profile for CNS Drug Discovery: Superior CNS MPO Score Over Classic Benzamides

The compound possesses a calculated CNS MPO (Multiparameter Optimization) score of approximately 4.5, based on its molecular weight (349.23), clogP (3.62), TPSA (42.43 Ų), and HBD count (0) [1]. This is significantly more favorable for CNS penetration than the classic, unsubstituted benzamide scaffold (CNS MPO ~3.0) or other brominated intermediates with higher polar surface areas [2]. This profile positions it as a superior starting point for CNS drug discovery programs targeting neuroinflammation.

CNS drug discovery Physicochemical property Medicinal chemistry

Optimal Application Scenarios for 2-Bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide Based on Proven Differentiation


Synthesis of Highly Selective BD2-Only BET Chemical Probes for Epigenetics Research

Teams developing next-generation epigenetic tools can leverage this intermediate's intrinsic BD2 selectivity (Kd 0.300 nM vs. 3.30 µM for BD1) [1]. By using it as a core fragment, one can synthesize probes that dissect BD2-specific biology in inflammatory and oncological models, a capability not achievable with pan-BET inhibitors like (+)-JQ1 [2].

Design and Synthesis of Potent, CNS-Penetrant EP2 Antagonists for Alzheimer's Disease Models

Research groups focused on neuroinflammatory pathways in Alzheimer's can employ this compound as the key intermediate to build EP2 antagonists with demonstrated sub-nanomolar potency (e.g., IC50 8 nM) [1]. Its optimized CNS MPO score (~4.5) further supports its use in facilitating brain penetration, a critical requirement for in vivo efficacy studies in mouse models of amyloid pathology [2].

Structure-Activity Relationship (SAR) Expansion Around the Pyridyl-Benzamide Scaffold for Dual-Targeting Molecules

Medicinal chemistry groups aiming to create bi-functional molecules—for instance, PROTACs or dual inhibitors—can capitalize on this scaffold's strong, directed affinity for BD2 via the bromo-pyridyl motif. The 2-methoxyethyl group provides a modifiable vector for linker attachment, allowing for the rational design of heterobifunctional degraders without compromising the core binding affinity [1].

Quote Request

Request a Quote for 2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.